{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride
CAS No.:
Cat. No.: VC18030267
Molecular Formula: C13H25ClN4O
Molecular Weight: 288.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25ClN4O |
|---|---|
| Molecular Weight | 288.82 g/mol |
| IUPAC Name | [1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H24N4O.ClH/c1-13(2,3)12-15-11(16-18-12)9-17-6-4-5-10(7-14)8-17;/h10H,4-9,14H2,1-3H3;1H |
| Standard InChI Key | ZIJFLDDIBZRADH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NC(=NO1)CN2CCCC(C2)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride (CAS: 2034727-84-7) is a heterocyclic organic compound with the molecular formula C₁₃H₂₅ClN₄O and a molecular weight of 288.82 g/mol . The structure comprises a piperidine ring substituted at the 3-position with a methanamine group and at the 1-position with a 5-tert-butyl-1,2,4-oxadiazol-3-ylmethyl moiety (Figure 1). The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₅ClN₄O |
| Molecular Weight | 288.82 g/mol |
| CAS Number | 2034727-84-7 |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
Synthesis and Structural Elucidation
The compound is synthesized via multistep reactions involving:
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Oxadiazole Ring Formation: Cyclocondensation of tert-butyl-substituted amidoximes with carboxylic acid derivatives under alkaline conditions .
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Piperidine Functionalization: Alkylation of piperidine at the 1-position using chloromethyl-oxadiazole intermediates .
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Methanamine Introduction: Reductive amination or nucleophilic substitution to attach the methanamine group at the 3-position of the piperidine ring .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Structural confirmation is achieved through FT-IR, ¹H/¹³C-NMR, and mass spectrometry. Key spectral features include:
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FT-IR: Ester carbonyl stretch at ~1715 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .
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¹H-NMR: Piperidine protons (δ 1.5–3.5 ppm), tert-butyl singlet (δ 1.3 ppm), and oxadiazole-linked methylene (δ 4.0–4.5 ppm) .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The hydrochloride salt exhibits high aqueous solubility at physiological pH (>40 μM), attributed to its ionic nature . It demonstrates metabolic stability in hepatocyte assays, with low clearance rates predictive of favorable oral bioavailability .
Lipophilicity
Experimental LogP values are unreported, but computational models (e.g., XLogP3-AA) estimate a moderate lipophilicity (~3.8), balancing membrane permeability and solubility .
Biological Activity and Mechanisms
Kinase Inhibition
The compound shows selective inhibition of Class Ia PI3 kinases, particularly the p110α isoform, with >20-fold selectivity over Class Ib isoforms . This activity is linked to its interaction with the ATP-binding pocket, as evidenced by molecular docking studies .
Table 2: In Vitro PI3K Inhibition Data
| PI3K Isoform | IC₅₀ (nM) | Selectivity vs. Class Ib |
|---|---|---|
| p110α | 0.95 | 22-fold |
| p110β | 21.4 | — |
Antifungal Activity
Derivatives of 1,2,4-oxadiazole-piperidine hybrids exhibit potent activity against Staphylococcus aureus (MIC: 0.95 mg/L) and Blumeria graminis (EC₅₀: 1.14 mg/L) . The tert-butyl group enhances hydrophobic interactions with fungal enzyme active sites .
Pharmaceutical Applications
Oncology
As a PI3Kα inhibitor, the compound is investigated for solid tumors (e.g., breast, prostate) and hematologic malignancies. Preclinical studies highlight its synergy with mTOR inhibitors .
Central Nervous System (CNS) Disorders
Structural analogs penetrate the blood-brain barrier, suggesting potential in neurodegenerative diseases (e.g., Alzheimer’s) by modulating kinase-mediated tau phosphorylation .
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